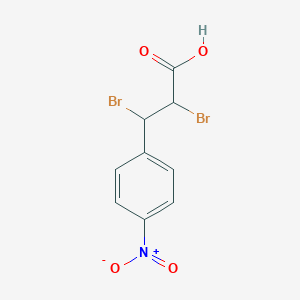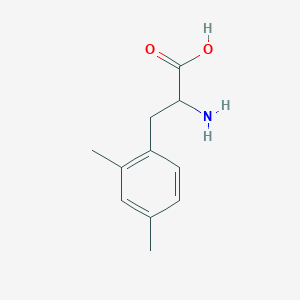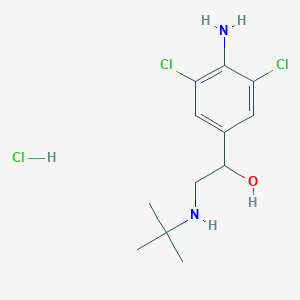![molecular formula C10H13NO B019906 3-Isopropyl-2,3-dihydrofuro[3,2-b]pyridine CAS No. 104886-23-9](/img/structure/B19906.png)
3-Isopropyl-2,3-dihydrofuro[3,2-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Isopropyl-2,3-dihydrofuro[3,2-b]pyridine, also known as IPDHFP, is a heterocyclic compound that has gained attention in the scientific community due to its potential applications in drug development. IPDHFP is a bicyclic compound that contains a pyridine ring fused to a furan ring, with an isopropyl group attached to the pyridine ring.
Mecanismo De Acción
The mechanism of action of 3-Isopropyl-2,3-dihydrofuro[3,2-b]pyridine is not fully understood. However, it has been suggested that 3-Isopropyl-2,3-dihydrofuro[3,2-b]pyridine exerts its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, 3-Isopropyl-2,3-dihydrofuro[3,2-b]pyridine has been shown to activate the opioid receptors, which are involved in the regulation of pain and inflammation.
Efectos Bioquímicos Y Fisiológicos
3-Isopropyl-2,3-dihydrofuro[3,2-b]pyridine has been shown to possess anti-inflammatory and analgesic properties in various animal models. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, and to inhibit the activation of immune cells. Additionally, 3-Isopropyl-2,3-dihydrofuro[3,2-b]pyridine has been shown to reduce pain and inflammation-related behaviors in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Isopropyl-2,3-dihydrofuro[3,2-b]pyridine has several advantages for lab experiments. It is a stable compound that can be synthesized in high yields, making it suitable for large-scale production. Additionally, 3-Isopropyl-2,3-dihydrofuro[3,2-b]pyridine has been shown to possess anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of pain and inflammation-related disorders. However, one limitation of 3-Isopropyl-2,3-dihydrofuro[3,2-b]pyridine is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Direcciones Futuras
There are several future directions for the research on 3-Isopropyl-2,3-dihydrofuro[3,2-b]pyridine. One potential direction is to investigate the structure-activity relationship of 3-Isopropyl-2,3-dihydrofuro[3,2-b]pyridine, in order to identify more potent and selective analogs of the compound. Additionally, further studies are needed to elucidate the mechanism of action of 3-Isopropyl-2,3-dihydrofuro[3,2-b]pyridine, in order to better understand its pharmacological effects. Finally, the potential applications of 3-Isopropyl-2,3-dihydrofuro[3,2-b]pyridine in the treatment of cancer and other diseases should be further explored.
Conclusion
In conclusion, 3-Isopropyl-2,3-dihydrofuro[3,2-b]pyridine is a promising compound that has gained attention in the scientific community due to its potential applications in drug development. The synthesis of 3-Isopropyl-2,3-dihydrofuro[3,2-b]pyridine has been optimized to produce high yields of the compound, making it suitable for large-scale production. 3-Isopropyl-2,3-dihydrofuro[3,2-b]pyridine has been shown to possess anti-inflammatory and analgesic properties, and to inhibit the growth of cancer cells in vitro. However, further studies are needed to fully understand the mechanism of action of 3-Isopropyl-2,3-dihydrofuro[3,2-b]pyridine and to explore its potential applications in the treatment of various diseases.
Métodos De Síntesis
The synthesis of 3-Isopropyl-2,3-dihydrofuro[3,2-b]pyridine involves the reaction of 2,3-dihydrofuran with 3-bromopyridine in the presence of a palladium catalyst. The reaction proceeds through a palladium-catalyzed cross-coupling reaction, resulting in the formation of 3-Isopropyl-2,3-dihydrofuro[3,2-b]pyridine. The synthesis of 3-Isopropyl-2,3-dihydrofuro[3,2-b]pyridine has been optimized to produce high yields of the compound, making it suitable for large-scale production.
Aplicaciones Científicas De Investigación
3-Isopropyl-2,3-dihydrofuro[3,2-b]pyridine has been investigated for its potential applications in drug development. It has been shown to possess anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of pain and inflammation-related disorders. Additionally, 3-Isopropyl-2,3-dihydrofuro[3,2-b]pyridine has been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Propiedades
Número CAS |
104886-23-9 |
|---|---|
Nombre del producto |
3-Isopropyl-2,3-dihydrofuro[3,2-b]pyridine |
Fórmula molecular |
C10H13NO |
Peso molecular |
163.22 g/mol |
Nombre IUPAC |
3-propan-2-yl-2,3-dihydrofuro[3,2-b]pyridine |
InChI |
InChI=1S/C10H13NO/c1-7(2)8-6-12-9-4-3-5-11-10(8)9/h3-5,7-8H,6H2,1-2H3 |
Clave InChI |
RBUSLNKLLDIVHB-UHFFFAOYSA-N |
SMILES |
CC(C)C1COC2=C1N=CC=C2 |
SMILES canónico |
CC(C)C1COC2=C1N=CC=C2 |
Sinónimos |
Furo[3,2-b]pyridine,2,3-dihydro-3-(1-methylethyl)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



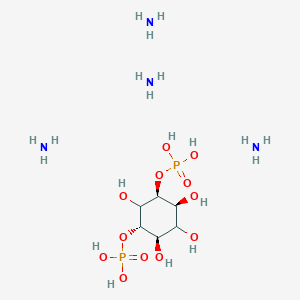




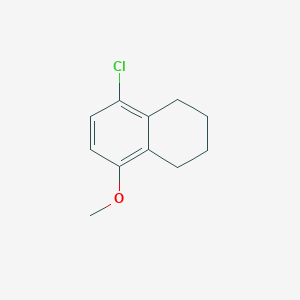

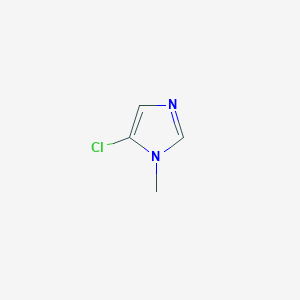
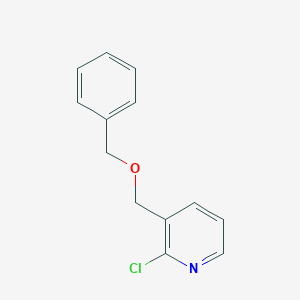
![4-[(4,6-Dimethylpyrimidin-2-yl)thio]phenol](/img/structure/B19850.png)
![[(2,6-Dichlorophenoxy)methylsulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B19851.png)
